molecular formula C8H11FO3 B2656317 Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1803607-96-6

Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2656317
CAS No.: 1803607-96-6
M. Wt: 174.171
InChI Key: MRRQSDJSGJQSJE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate (C₈H₁₁FO₃) is a bicyclic organic compound featuring a seven-membered oxabicyclo[2.2.1]heptane core with a fluorine substituent at the 2-position and a methyl ester group. Its molecular weight is 174.17 g/mol, and it is typically synthesized with a purity of 95% .

Properties

IUPAC Name

methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-11-7(10)8(9)4-5-2-3-6(8)12-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRQSDJSGJQSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate, often involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Methyl 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Key Differences: The fluorine atom in the target compound is replaced by a methyl group. Physical State: Liquid at room temperature, with a storage temperature recommendation of 25°C .
  • Applications: Used as a building block in organic synthesis, particularly for non-polar intermediates.

Methyl exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Differences :
    • Lacks the fluorine substituent.
    • Exhibits an exo stereochemistry, which may affect intermolecular interactions and crystallinity.
    • Physical Properties: Density of 1.166 g/cm³ and boiling point of 130°C at 23 Torr .
  • Applications : Studied for its stereochemical properties in asymmetric synthesis.

2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid

  • Molecular Formula : C₇H₉ClO₃
  • Molecular Weight : 176.60 g/mol
  • Key Differences: Substitutes fluorine with chlorine, increasing molecular weight and steric bulk. The carboxylic acid group (vs.
  • Applications : Investigated as a precursor for bioactive molecules due to its reactive chlorine and carboxylate groups.

Methyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula: C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • Key Differences :
    • Replaces the oxygen atom in the 7-oxa bridge with nitrogen (azabicyclo structure).
    • Hazard Profile: Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Physical State Key Properties/Applications
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate C₈H₁₁FO₃ 174.17 Fluorine, methyl ester Solid/Liquid* High electronegativity, drug intermediates
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₄O₃ 170.21 Methyl, methyl ester Liquid Non-polar synthesis intermediate
Methyl exo-7-oxabicyclo[2.2.1]heptane-2-carboxylate C₈H₁₂O₃ 156.18 None (exo isomer) Liquid Stereochemical studies
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₉ClO₃ 176.60 Chlorine, carboxylic acid Solid Reactive precursor for bioactive molecules
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate C₈H₁₃NO₂ 155.19 Nitrogen bridge Liquid Pharmaceutical research (toxic)

Key Research Findings

  • Substituent Effects : Fluorine and chlorine substituents enhance electrophilicity at the 2-position, making these compounds reactive in nucleophilic substitution reactions. Methyl groups, in contrast, increase hydrophobicity .
  • Stereochemical Impact : The exo isomer of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate demonstrates distinct crystallinity and stability compared to endo variants .
  • Toxicity Profile : Azabicyclo derivatives exhibit higher acute toxicity compared to oxabicyclo analogs, likely due to nitrogen’s interaction with biological systems .

Biological Activity

Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a compound belonging to the family of bicyclic esters, specifically derived from the oxabicyclo[2.2.1]heptane framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H11_{11}F1_{1}O3_{3}
  • CAS Number : 1803607-96-6

This compound features a bicyclic structure with a fluorine atom at the 2-position and a carboxylate ester group, which is critical for its biological activity.

Pesticidal Properties

Research has indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane framework, including this compound, exhibit significant pesticidal properties. They have been shown to effectively control various undesired microorganisms and pests, making them valuable in agricultural applications .

In a study focusing on the synthesis of these compounds, it was found that certain structural modifications could enhance their efficacy against specific pests, indicating a structure-activity relationship (SAR) that can be exploited for developing new agrochemicals .

Medicinal Applications

In addition to their agricultural use, compounds similar to this compound have been explored for their potential medicinal properties. For instance, the synthesis of solanoeclepin A, a natural hatching agent for potato cyst nematodes, involved a similar bicyclic moiety, highlighting the relevance of this structural framework in biological systems .

Synthesis and Efficacy Studies

A notable study focused on synthesizing the 7-oxabicyclo[2.2.1]heptane moiety through diastereoselective methods, demonstrating that careful manipulation of reaction conditions can yield compounds with enhanced biological activity .

CompoundActivityMethodology
This compoundPesticidalSynthesis via Diels–Alder reaction
Solanoeclepin AHatching agent for nematodesTotal synthesis involving bicyclic intermediates

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